molecular formula C14H7F5O4S B1629450 Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate CAS No. 910037-02-4

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate

Cat. No.: B1629450
CAS No.: 910037-02-4
M. Wt: 366.26 g/mol
InChI Key: FHURIHOENRMCSL-UHFFFAOYSA-N
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Description

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is a heterocyclic organic compound known for its unique structural features and reactivity It consists of a thiophene ring substituted with a pentafluorophenyl group and a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable thiophene derivative with pentafluorobenzene in the presence of a strong base such as sodium hydride.

    Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring is typically formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

    Cycloaddition Reactions: The 1,3-dioxolane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, pentafluorobenzene, and suitable solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cycloaddition: Dienophiles and suitable catalysts under controlled temperature and pressure.

Major Products

    Substitution: Various substituted thiophenes with different functional groups.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Cycloaddition: Larger heterocyclic compounds.

Scientific Research Applications

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers and materials for electronic applications due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Catalysis: Used as a ligand in catalytic systems for various organic transformations.

Mechanism of Action

The mechanism by which Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate exerts its effects depends on its application:

    In Organic Synthesis: Acts as a reactive intermediate that can undergo various transformations.

    In Materials Science: Contributes to the electronic properties of polymers and materials.

    In Medicinal Chemistry: Interacts with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenyl Thiophene-2-Carboxylate: Lacks the 1,3-dioxolane ring, making it less versatile in certain reactions.

    3-(1,3-Dioxolan-2-yl)thiophene-2-carboxylate: Lacks the pentafluorophenyl group, resulting in different electronic properties.

    Pentafluorophenyl 3-(1,3-dioxolan-2-yl)benzene-2-carboxylate: Substitutes the thiophene ring with a benzene ring, altering its reactivity and applications.

Uniqueness

Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is unique due to the combination of the electron-withdrawing pentafluorophenyl group, the reactive thiophene ring, and the versatile 1,3-dioxolane moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O4S/c15-6-7(16)9(18)11(10(19)8(6)17)23-13(20)12-5(1-4-24-12)14-21-2-3-22-14/h1,4,14H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHURIHOENRMCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(SC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640305
Record name Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-02-4
Record name Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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